4-bromo-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole
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Overview
Description
4-Bromo-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole is a chemical compound with the molecular formula C10H15BrN2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves the reaction of 4-bromopyrazole with cyclohexylmethyl azetidine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as potassium carbonate or sodium hydride, to facilitate the reaction. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides .
Scientific Research Applications
4-Bromo-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-bromo-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
- 5-Bromo-1-isopropyl-1H-pyrazole
- 1-(4-Fluorobenzyl)-4-bromo-1H-pyrazole
Uniqueness
4-Bromo-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to its specific structural features, such as the presence of the cyclohexylmethyl and azetidinyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H22BrN3 |
---|---|
Molecular Weight |
312.25 g/mol |
IUPAC Name |
4-bromo-1-[[1-(cyclohexylmethyl)azetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C14H22BrN3/c15-14-6-16-18(11-14)10-13-8-17(9-13)7-12-4-2-1-3-5-12/h6,11-13H,1-5,7-10H2 |
InChI Key |
IPXCYVIBLOACGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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